REACTION_CXSMILES
|
N(C1C=C(C=CC=1C)C(O)=O)=[N+]=[N-].C(C1C=NC=CC=1)#C.Cl[C:23]1[N:28]=[CH:27][C:26]([C:29]2[N:30]=[N:31][N:32]([C:34]3[CH:35]=[C:36]([CH:40]=[CH:41][C:42]=3[CH3:43])[C:37]([OH:39])=[O:38])[CH:33]=2)=[CH:25][CH:24]=1>>[CH3:43][C:42]1[CH:41]=[CH:40][C:36]([C:37]([OH:39])=[O:38])=[CH:35][C:34]=1[N:32]1[CH:33]=[C:29]([C:26]2[CH:27]=[N:28][CH:23]=[CH:24][CH:25]=2)[N:30]=[N:31]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C=1C=C(C(=O)O)C=CC1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#C)C=1C=NC=CC1
|
Name
|
3-[4-(6-chloro-pyridin-3-yl)-1,2,3-triazol-1-yl]-4-methyl-benzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)C=1N=NN(C1)C=1C=C(C(=O)O)C=CC1C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C(=O)O)C=C1)N1N=NC(=C1)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |